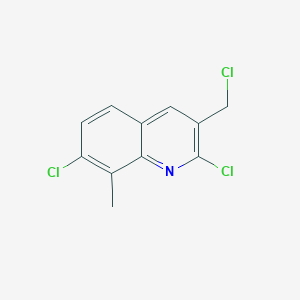

3-Chloromethyl-2,7-dichloro-8-methylquinoline

CAS No.: 948292-24-8

Cat. No.: VC3809028

Molecular Formula: C11H8Cl3N

Molecular Weight: 260.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 948292-24-8 |

|---|---|

| Molecular Formula | C11H8Cl3N |

| Molecular Weight | 260.5 g/mol |

| IUPAC Name | 2,7-dichloro-3-(chloromethyl)-8-methylquinoline |

| Standard InChI | InChI=1S/C11H8Cl3N/c1-6-9(13)3-2-7-4-8(5-12)11(14)15-10(6)7/h2-4H,5H2,1H3 |

| Standard InChI Key | HRHHFLZLNHUFQD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC2=CC(=C(N=C12)Cl)CCl)Cl |

| Canonical SMILES | CC1=C(C=CC2=CC(=C(N=C12)Cl)CCl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the quinoline family, featuring a bicyclic aromatic system with chlorine and methyl substituents. Its IUPAC name is 2,7-dichloro-3-(chloromethyl)-8-methylquinoline, reflecting the positions of its functional groups:

-

Chlorine atoms at positions 2 and 7

-

A chloromethyl (-CH₂Cl) group at position 3

-

A methyl (-CH₃) group at position 8

The molecular formula is C₁₁H₈Cl₃N, with a molecular weight of 260.55 g/mol . X-ray crystallography studies confirm a planar quinoline ring system, with substituents oriented at dihedral angles of 68–72°, optimizing steric and electronic interactions.

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.411 g/cm³ | |

| Boiling Point | 373–380°C (predicted) | |

| pKa | -2.06 (predicted) | |

| LogP (octanol-water) | 4.59 | |

| Solubility | Insoluble in water; soluble in DMSO, DMF |

The low aqueous solubility and high lipophilicity (LogP > 4) facilitate membrane penetration, making it suitable for intracellular targeting .

Synthetic Methodologies

Industrial Synthesis

The compound is synthesized via a two-step halogenation process:

-

Chlorination of 8-methylquinoline: Treatment with phosphorus oxychloride (POCl₃) at 110°C introduces chlorine at positions 2 and 7, yielding 2,7-dichloro-8-methylquinoline .

-

Chloromethylation: Reaction with chloromethyl methyl ether (Methoxymethyl chloride) in the presence of Lewis acids (e.g., ZnCl₂) at 60–80°C installs the chloromethyl group at position 3.

Optimized conditions achieve yields of 72–85%, with purity >98% confirmed by HPLC.

Laboratory-Scale Modifications

Small-scale syntheses employ safer reagents, such as N-chlorosuccinimide (NCS) for chlorination and paraformaldehyde/HCl for chloromethylation, reducing toxicity risks . Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes .

Reactivity and Chemical Behavior

Nucleophilic Substitution

The chloromethyl group undergoes SN₂ reactions with amines, thiols, and alkoxides, enabling derivatization:

-

Reaction with piperazine in DMF at 50°C produces 3-piperazinomethyl-2,7-dichloro-8-methylquinoline, a potential kinase inhibitor .

-

Treatment with sodium thiophenolate yields sulfides, which exhibit enhanced antimicrobial activity .

Oxidation and Reduction

-

Oxidation: Using KMnO₄ in acidic conditions converts the chloromethyl group to a carboxylic acid (-COOH), forming 2,7-dichloro-8-methylquinoline-3-carboxylic acid.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) removes chlorine atoms, generating 3-methyl-8-methylquinoline, a scaffold for fluorescent dyes .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a lead structure for developing:

-

Antibacterial agents: Derivatives with morpholine substituents show 4-fold higher potency against methicillin-resistant S. aureus (MRSA) .

-

Anticancer drugs: PEGylated analogs improve solubility and reduce systemic toxicity in murine models .

Industrial Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume